molecular formula C7H9ClN2OS B078002 N-(5-Chloro-4-methyl-2-thiazolyl)propanamide CAS No. 13915-79-2

N-(5-Chloro-4-methyl-2-thiazolyl)propanamide

Cat. No. B078002
CAS RN: 13915-79-2
M. Wt: 204.68 g/mol
InChI Key: QHLFJSMAWAWVRU-UHFFFAOYSA-N
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Description

“N-(5-Chloro-4-methyl-2-thiazolyl)propanamide” is a compound that belongs to the class of organic compounds known as benzenesulfonamides . These are organic compounds containing a sulfonamide group that is S-linked to a benzene ring . The thiazole ring in this compound consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties .


Synthesis Analysis

The synthesis of thiazole-based compounds has been a focus of medicinal chemists due to their potential therapeutic applications . For instance, Evren et al. (2019) developed novel N-(5-methyl-4-phenylthiazol-2-yl)-2-substituted thioacetamides by reacting 2-chloro-N-(5-methyl-4-phenylthiazol-2-yl)acetamide with some mercapto derivatives .


Molecular Structure Analysis

The molecular structure of “N-(5-Chloro-4-methyl-2-thiazolyl)propanamide” is represented by the formula C7H9ClN2OS . The thiazole ring in this compound, which carries nitrogen and sulfur atoms, makes it a versatile entity in actions and reactions .

Scientific Research Applications

  • Antimicrobial and Cytotoxic Activities : Novel 2-heteroaryl-N-[4-(substituted aryl)thiazol-2-yl]propanamide derivatives exhibited significant antimicrobial activity. Specific compounds showed high antibacterial activity, anticandidal effects, and cytotoxicity against human leukemia cells and mouse embryonic fibroblast cells (Dawbaa, Evren, Cantürk, & Yurttaş, 2021).

  • Antiallergic Activities : N-[4-[4-(1H-indol-3-yl)piperidinoalkyl]-2-thiazolyl]alkanamide derivatives displayed in vivo antianaphylactic activity and in vitro anti slow-reacting substance (SRS) activity, attributed to potent antihistaminic activity and the inhibition of 5-lipoxygenase (Shigenaga, Manabe, Matsuda, Fujii, & Matsuo, 1994).

  • Antinociceptive Activity : (5‐Chloro‐2(3H)‐benzothiazolon‐3‐yl)propanamide derivatives were synthesized and evaluated for antinociceptive activity, showing significant effectiveness in various tests compared to standards like aspirin and dipyrone (Önkol, Yıldırım, Erol, Ito, & Şahin, 2004).

  • Antimicrobial Properties : Arylsubstituted Halogen(thiocyanato)amides containing 4-Acetylphenyl Fragment showed notable antibacterial and antomycotic activity (Baranovskyi, Symchak, Pokryshko, Klymnyuk, & Grishchuk, 2018).

  • Urease Inhibition and Cytotoxicity : Novel Bi-heterocyclic propanamides showed promising urease inhibitory potential and were less cytotoxic agents (Abbasi, Ramzan, ur-Rehman, Siddiqui, Hassan, Shah, Ashraf, Shahid, & Seo, 2020).

  • Antioxidant and Anti-inflammatory Activities : Certain derivatives exhibited significant antioxidant activity, surpassing standard Ascorbic acid, and promising anti-inflammatory activity (Sravya, Nagarjuna, Padmavathi, Rajitha, Priya, & Padmaja, 2019).

Future Directions

The future directions for “N-(5-Chloro-4-methyl-2-thiazolyl)propanamide” and similar compounds lie in their potential therapeutic applications. Thiazole-based compounds have shown promise in a variety of pathological conditions, and medicinal chemists continue to explore these compounds in the development of novel therapeutic agents .

properties

IUPAC Name

N-(5-chloro-4-methyl-1,3-thiazol-2-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2OS/c1-3-5(11)10-7-9-4(2)6(8)12-7/h3H2,1-2H3,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHLFJSMAWAWVRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=NC(=C(S1)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9074511
Record name N-(5-Chloro-4-methyl-2-thiazolyl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9074511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-Chloro-4-methyl-2-thiazolyl)propanamide

CAS RN

13915-79-2
Record name Propionamide, N-((5-chloro-4-methyl)thiazolyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013915792
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(5-Chloro-4-methyl-2-thiazolyl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9074511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
吉田英実, 田原哲士, 水谷純也 - Journal of Pesticide Science, 1982 - jlc.jst.go.jp
CMPT (Select (R), N-(5-chloro-4-methyl-2-thiazolyl) propanamide) had been used as a selective herbicide for the control of a wide range of weeds in wheat. Several investigations have …
Number of citations: 5 jlc.jst.go.jp
吉田英実, 田原哲士, 水谷純也 - Journal of Pesticide Science, 1982 - jstage.jst.go.jp
著者らは除草剤 CMPT の属間選択性を解明する目的で, 14 C-CMPT を用いてコムギ体内における代謝を調べた. 水耕法により生育した三葉期のコムギの地上部を 14 C-CMPT 水溶液 (400ppm) …
Number of citations: 4 www.jstage.jst.go.jp
吉田英実 - 1983 - ci.nii.ac.jp
CiNii 博士論文 - 除草剤CMPT[N-(5-chloro-4-methyl-2-thiazolyl) Propanamide]の選択性機構に関する研究 CiNii 国立情報学研究所 学術情報ナビゲータ[サイニィ] 論文・データをさがす 大学 …
Number of citations: 2 ci.nii.ac.jp

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